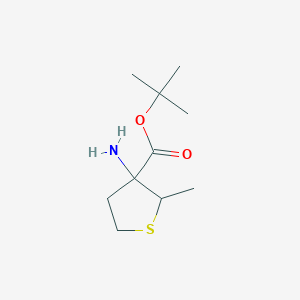
tert-Butyl 3-amino-2-methylthiolane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-amino-2-methylthiolane-3-carboxylate: is a chemical compound with the molecular formula C₁₀H₁₉NO₂S and a molecular weight of 217.33 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a thiolane ring, an amino group, and a tert-butyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-2-methylthiolane-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups, followed by cyclization and functional group transformations . The reaction conditions often include the use of organic solvents like tetrahydrofuran (THF) and reagents such as potassium tert-butoxide and benzoyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-amino-2-methylthiolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 3-amino-2-methylthiolane-3-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its structural features may be exploited to develop drugs with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including polymer synthesis and material science .
Mécanisme D'action
The mechanism of action of tert-Butyl 3-amino-2-methylthiolane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites, while the thiolane ring and tert-butyl ester group provide steric and electronic effects that influence its binding affinity and specificity . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-(aminomethyl)phenylcarbamate
- tert-Butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate
Comparison: Compared to these similar compounds, tert-Butyl 3-amino-2-methylthiolane-3-carboxylate is unique due to its thiolane ring structure. This feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H19NO2S |
|---|---|
Poids moléculaire |
217.33 g/mol |
Nom IUPAC |
tert-butyl 3-amino-2-methylthiolane-3-carboxylate |
InChI |
InChI=1S/C10H19NO2S/c1-7-10(11,5-6-14-7)8(12)13-9(2,3)4/h7H,5-6,11H2,1-4H3 |
Clé InChI |
ZOMRTZLGGLXYKR-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCS1)(C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-[(3,3,5-trimethylcyclohexyl)amino]propan-2-ol](/img/structure/B13234744.png)
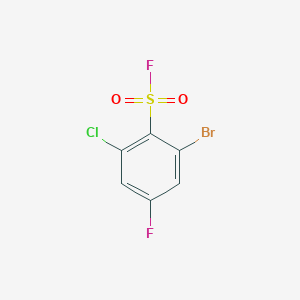
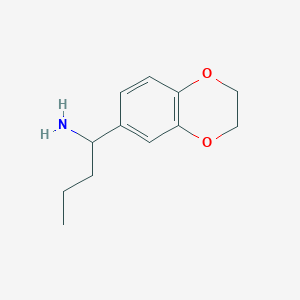
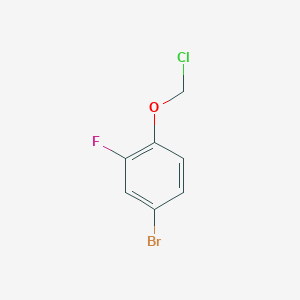
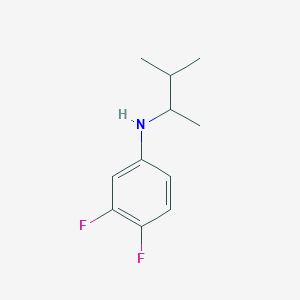

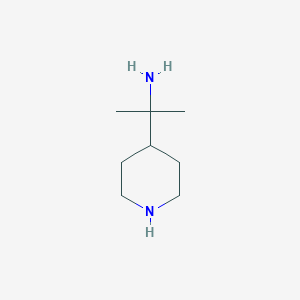
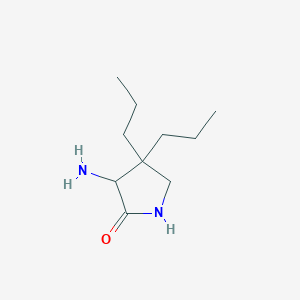

![6-(Propan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B13234784.png)

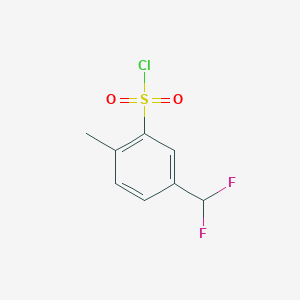
![9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide hydrochloride](/img/structure/B13234813.png)
![2-[3-Methyl-5-(pyridin-4-yl)furan-2-yl]acetic acid](/img/structure/B13234823.png)
